molecular formula C16H22Cl2N2O2 B4940491 2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B4940491
M. Wt: 345.3 g/mol
InChI Key: LYMHIYKYSLXAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its scientific research applications.

Scientific Research Applications

DPCPX has been extensively studied for its scientific research applications. It is commonly used as a tool compound to study the adenosine A1 receptor and its physiological functions. DPCPX has been used in studies to investigate the role of adenosine A1 receptor in the regulation of cardiovascular function, sleep, and pain perception. It has also been used to study the effects of adenosine A1 receptor activation on the central nervous system.

Mechanism of Action

DPCPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that is involved in the regulation of various physiological processes. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. DPCPX binds to the adenosine A1 receptor with high affinity and prevents the binding of adenosine, thereby blocking its physiological effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the cardiovascular system. DPCPX has also been shown to decrease sleep time and increase wakefulness by blocking the sedative effects of adenosine on the central nervous system. In addition, DPCPX has been shown to have analgesic effects by blocking the antinociceptive effects of adenosine on pain perception.

Advantages and Limitations for Lab Experiments

DPCPX has a number of advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which makes it a valuable tool compound for studying the physiological functions of this receptor. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, DPCPX has a relatively short half-life, which can limit its usefulness in certain experimental designs.

Future Directions

There are a number of future directions for research on DPCPX. One area of interest is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of interest is the investigation of the role of adenosine A1 receptor in the regulation of other physiological processes, such as inflammation and immune function. Finally, there is interest in the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of DPCPX involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with N-methylpiperidine to form 2-(2,4-dichlorophenoxy)-N-methylpiperidine. Finally, this compound is reacted with butanoyl chloride to form 2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-5-4-11(17)10-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMHIYKYSLXAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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